Nadolol D9 -

Nadolol D9

Catalog Number: EVT-1723830
CAS Number:
Molecular Formula: C17H27NO4
Molecular Weight: 318.46 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nadolol D9 is a deuterium-labeled analog of Nadolol, a non-selective beta-adrenergic receptor blocker. This compound is primarily utilized in scientific research as an internal standard for pharmacokinetic studies due to its stability and structural similarity to Nadolol. The incorporation of deuterium atoms enhances the compound's analytical properties, making it particularly valuable in high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for quantifying Nadolol in biological samples .

Source and Classification

Nadolol D9 is classified as a beta-adrenergic antagonist and is part of the broader category of adrenergic receptor blockers. Its chemical structure allows it to interact with beta-adrenergic receptors, which play a crucial role in cardiovascular physiology. The compound is synthesized through specific chemical reactions that replace hydrogen atoms in Nadolol with deuterium, enhancing its utility in various analytical applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of Nadolol D9 involves several steps that focus on incorporating deuterium into the Nadolol molecule. The process typically begins with the preparation of deuterated intermediates, which are then utilized to construct the final product.

  1. Deuteration Process: The synthesis often employs methods such as:
    • Hydrogen-Deuterium Exchange: This involves the use of deuterated solvents or reagents that facilitate the exchange of hydrogen atoms for deuterium.
    • Reduction Reactions: Utilizing reducing agents that are compatible with deuteration can also enhance the incorporation of deuterium into the molecular structure.
  2. Industrial Production: For large-scale production, stringent quality control measures are implemented to ensure the purity and consistency of Nadolol D9. The synthesis is conducted under controlled conditions to maintain the integrity of the deuterium labeling.
Molecular Structure Analysis

Structure and Data

Nadolol D9 maintains a similar molecular structure to Nadolol, with the primary difference being the substitution of hydrogen atoms with deuterium. The molecular formula for Nadolol D9 is C17H21D9N2O3, reflecting this substitution.

  • Molecular Weight: The molecular weight of Nadolol D9 is slightly higher than that of its non-deuterated counterpart due to the presence of heavier deuterium atoms.
  • Structural Characteristics: The compound retains the essential functional groups characteristic of beta-blockers, including hydroxyl and amine groups, which are critical for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Nadolol D9 can undergo various chemical reactions similar to those experienced by Nadolol:

  1. Oxidation: Involves adding oxygen or removing hydrogen, potentially leading to oxidized derivatives.
  2. Reduction: Involves adding hydrogen or removing oxygen, which can yield reduced forms of the compound.
  3. Substitution Reactions: These reactions replace one atom or group within the molecule with another, allowing modifications that can enhance therapeutic efficacy or alter pharmacokinetic properties.

Common reagents used in these reactions include:

  • Oxidizing Agents: Such as potassium permanganate.
  • Reducing Agents: Like lithium aluminum hydride.
  • Nucleophiles: Employed in substitution reactions under controlled temperatures and pressures.
Mechanism of Action

The mechanism of action for Nadolol D9 parallels that of Nadolol itself, functioning primarily as a non-selective beta-adrenergic receptor antagonist. By blocking beta receptors, it decreases heart rate and myocardial contractility, ultimately leading to reduced blood pressure and alleviation of angina symptoms.

This mechanism is critical in therapeutic contexts where modulation of adrenergic signaling is necessary for managing cardiovascular conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents, enhancing its applicability in various analytical methods.

Chemical Properties

  • Stability: The incorporation of deuterium contributes to enhanced stability under various conditions compared to non-deuterated compounds.
  • Reactivity: Similar reactivity patterns as Nadolol but may exhibit altered kinetics due to isotope effects associated with deuterium .
Applications

Nadolol D9 has several significant applications in scientific research:

  1. Pharmacokinetic Studies: It serves as an internal standard in HPLC-MS/MS assays for quantifying Nadolol levels in biological samples.
  2. Analytical Method Development: Utilized in developing and validating analytical methods for both Nadolol and its derivatives.
  3. Medical Research: Employed in studies assessing the pharmacological properties and therapeutic efficacy of Nadolol for conditions such as hypertension and angina .
Role of Nadolol D9 in Analytical Method Development

Selection Criteria as an Internal Standard in HPLC-MS/MS

Nadolol D9 exemplifies the ideal stable isotope-labeled internal standard (SIL-IS) for quantifying nadolol using HPLC-MS/MS. Its selection is grounded in its ability to precisely correct for variability occurring throughout the analytical workflow.

  • Physicochemical Homogeneity: Nadolol D9 mirrors the unlabeled analyte in virtually all chemical and physical properties—solubility, pKa, log P, protein binding affinity, and extraction efficiency. This homology ensures that during sample preparation steps (e.g., protein precipitation (PPT), liquid-liquid extraction (LLE), solid-phase extraction (SPE)), Nadolol D9 and nadolol experience near-identical recoveries and losses. Any matrix-induced suppression or enhancement of extraction efficiency affects both molecules equally. This co-variation allows the analyte/internal standard response ratio to remain constant despite variable absolute recoveries, significantly improving accuracy and precision compared to structural analogue internal standards [9] [1].
  • Chromatographic Co-Elution Requirement: The near-identical physicochemical properties ensure that Nadolol D9 co-elutes chromatographically with unlabeled nadolol under reversed-phase HPLC conditions optimized for this analyte. This co-elution is critical because ionization suppression or enhancement in the electrospray ionization (ESI) source of the mass spectrometer is highly dependent on the retention time. Co-eluting species experience the same matrix background at the same moment in time. Consequently, any ion suppression caused by co-extracted matrix components affects the ionization efficiency of the analyte and its SIL-IS to the same degree. This allows the internal standard to effectively correct for these matrix effects, a cornerstone of reliable and rugged bioanalysis in complex samples like plasma, serum, urine, or tissue extracts [9] [1] [2].
  • Mass Spectrometric Differentiation: The 9 Da mass difference provides unambiguous differentiation in the mass analyzer. Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) transitions are set up for nadolol (e.g., m/z 310.2 → ?) and Nadolol D9 (m/z 319.2 → ?), where the product ion is a characteristic fragment common to both (demonstrating shared fragmentation pathways). This mass difference is large enough to prevent cross-talk or bleed-through between the analyte and IS channels under normal instrument tuning conditions, adhering to regulatory recommendations (ideally ≥ 4 Da difference). Crucially, this differentiation occurs without altering the core chemical behavior or interaction with the analytical system [2] [9].
  • Addressing Deuterium Isotope Effects: While the deuterium bonds in the tert-butyl group are strong (C-D vs. C-H), a very slight chromatographic shift (usually < 0.1 min earlier retention for D9) can sometimes be observed due to the slightly lower lipophilicity of the deuterated molecule. However, the strategic deuteration at a metabolically inert site and the use of nine deuteriums ensure this shift is minimal and predictable. Crucially, the high number of deuteriums minimizes the relative impact of any potential back-exchange. This negligible retention time difference does not compromise the essential requirement for experiencing identical matrix effects during ionization, as the elution profiles overlap almost completely [9] [4].

Optimization of Chromatographic Co-elution Parameters

Achieving precise co-elution of Nadolol D9 and nadolol is paramount for effective compensation of matrix effects in quantitative LC-MS/MS. Method development focuses on fine-tuning chromatographic parameters using the deuterated standard as a marker.

  • Column Chemistry: Reversed-phase C18 columns are standard. Specific phases like endcapped ultra-pure silica with high carbon load (e.g., Waters Acquity UPLC BEH C18, Agilent ZORBAX Eclipse Plus C18) provide optimal retention and peak shape for these polar basic compounds. The retention mechanism primarily involves hydrophobic interactions with the naphthalene ring and tert-butyl group. Column temperature (typically 30-40°C) is optimized to enhance efficiency and reproducibility [1] [5].
  • Mobile Phase Composition: Buffered aqueous phases (e.g., 0.1% formic acid, 10 mM ammonium formate, or 0.1% acetic acid) paired with organic modifiers (methanol or acetonitrile) are used. Gradient elution is often necessary, especially for extracting nadolol from biological matrices. A typical gradient might start from 5-10% organic, increasing linearly to 70-90% organic over 5-10 minutes. The exact profile is adjusted to ensure baseline separation of nadolol/D9 from potentially interfering endogenous compounds or co-administered drugs while maintaining co-elution. The addition of 0.05 M NaCl to the aqueous phase (e.g., 35% MeOH/65% 0.0005 M HCl - 0.05 M NaCl) has been shown to enhance peak symmetry and efficiency for nadolol on certain columns [5] [1].
  • Verification of Co-Elution: Co-elution is rigorously confirmed by:
  • Overlaying extracted ion chromatograms (XICs) of the nadolol and Nadolol D9 MRM transitions, demonstrating superimposable peak shapes and retention times (typically differing by < 0.05 min).
  • Monitoring the consistency of the analyte/internal standard peak area ratio across the peak width.
  • Assessing the effectiveness of matrix effect compensation by comparing the consistency of calibration curve slopes and quality control (QC) sample accuracy/precision with and without matrix, and by performing post-column infusion experiments. The validated method achieves excellent sensitivity with reported LODs as low as 0.5 ng/mL in serum using GC-MS with SIM detection, and similar sensitivity is attainable in LC-MS/MS [1] [2] [5].

Table 2: Optimized Chromatographic Parameters for Nadolol and Nadolol D9 Separation in Biological Matrices

Chromatographic ParameterRecommended Conditions for Co-ElutionImpact on Nadolol/Nadolol D9 Analysis
Column TypeC18 (e.g., Waters BEH C18, Agilent ZORBAX Eclipse Plus)Provides sufficient retention and resolution for polar compound
Mobile Phase (Aqueous)0.1% Formic Acid or 10 mM Ammonium FormateEnsures protonation, improves ionization efficiency
Mobile Phase (Organic)Acetonitrile or MethanolMethanol may offer slightly better peak shape
Gradient Program10% B to 90% B over 5-8 minBalances run time, resolution, and co-elution requirement
Column Temperature30-40°CImproves efficiency and reproducibility
Flow Rate0.2-0.4 mL/min (UPLC), 0.5-1.0 mL/min (HPLC)Optimizes separation speed and pressure
Internal Standard Peak PositionCo-eluting (± 0.05 min) with NadololCritical for compensating matrix effects during ionization

Impact of Deuterium Substitution on Ionization Efficiency

The replacement of hydrogen with deuterium in Nadolol D9 introduces subtle but measurable effects on its ionization behavior in the mass spectrometer source, primarily linked to the kinetic isotope effect (KIE) associated with proton (deuteron) transfer during ionization.

  • Kinetic Isotope Effect (KIE) in ESI: In positive ion mode electrospray ionization (ESI+), the ionization of basic compounds like nadolol involves protonation at the secondary amine group (-NH- + H⁺ → -NH₂⁺-). The C-D bonds in the tert-butyl group of Nadolol D9 are stronger and slightly shorter than C-H bonds. This difference can influence the solvation energy and the energy barrier associated with the proton (deuteron) transfer reaction during the ionization process. The primary KIE arises because breaking a C-H bond is faster than breaking a C-D bond. While the deuteration site is remote from the protonation site, secondary KIEs can still subtly influence the electron density distribution and the solvation shell around the molecule, potentially altering the gas-phase basicity and the efficiency of the protonation step [4].
  • Observed Ionization Differences: Studies on deuterated internal standards, including those with extensive deuteration like Nadolol D9, often report a slight reduction in ionization efficiency compared to the protiated form. This manifests as a lower response (peak area) for the SIL-IS relative to the analyte when equimolar amounts are injected. This difference is typically small, often in the range of 5-15% for D9 standards, but must be characterized during method development. The effect can be influenced by specific instrument parameters (source temperature, desolvation gas flow, voltages) and mobile phase composition [4] [9].
  • Methodological Implications and Compensation: Crucially, this inherent difference in ionization efficiency is consistent under fixed analytical conditions. Therefore, it does not compromise the utility of Nadolol D9 as an internal standard. Its primary role is to correct for variability in sample preparation and analysis, not to match the absolute response of nadolol. The calibration curve is constructed using the analyte peak area / internal standard peak area ratio versus concentration. The consistent response ratio difference between nadolol and Nadolol D9 across the calibration range is inherently accounted for in the slope and intercept of the calibration curve. Validation parameters (accuracy, precision, sensitivity) demonstrate that Nadolol D9 effectively corrects for both procedural and instrumental variability, despite the slight inherent ionization difference. Recent research using high-resolution cyclic ion mobility separations (cIMS) coupled with HDX has further elucidated how deuteration-induced shifts in mass distribution (moment of inertia) can provide an orthogonal separation dimension, although this is more relevant for isomer differentiation than routine quantification using SIL-IS [4] [9].
  • Mitigation Strategies: To minimize any practical impact of the KIE:
  • Consistent Source Conditions: Maintain highly stable and optimized ESI source parameters.
  • Mobile Phase Additives: Use mobile phase additives that promote efficient and stable ionization for both forms (e.g., formic acid).
  • Concentration Matching: If sensitivity allows, adjust the concentration of the internal standard solution so that its peak area is roughly comparable to the expected mid-range calibration standard peak area of the analyte. This optimizes the precision of the ratio measurement. The high sensitivity achievable with methods employing Nadolol D9 (e.g., GC-MS with SIM detection achieving LOQs of 0.5 ng/mL) readily accommodates this adjustment without issue [2] [9].

Table 3: Influence of Deuterium Substitution on Nadolol D9 Ionization and Analytical Performance

CharacteristicImpact of Deuterium SubstitutionConsequence for Quantitation
Gas-Phase BasicitySlight increase due to secondary kinetic isotope effectPotential minor reduction in protonation efficiency in ESI+
Observed Ion ResponseTypically 5-15% lower than unlabeled Nadolol (equimolar) in ESI+Consistent difference accounted for in calibration curve slope
Chromatographic RetentionVery slight decrease (earlier elution, < 0.1 min) due to lower lipophilicityRequires verification of co-elution for matrix effect correction
Fragmentation PatternEssentially identical, shifted by 9 DaAllows use of analogous MRM transitions
Matrix Effect CompensationExcellent when co-elution is achievedEnables high accuracy and precision (<15% RSD) in bioanalysis
Sensitivity (LOD/LOQ)No negative impact; enables sensitive detection (e.g., 0.5 ng/mL in GC-MS)Suitable for therapeutic drug monitoring (TDM) and PK studies

Properties

Product Name

Nadolol D9

IUPAC Name

5-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol

Molecular Formula

C17H27NO4

Molecular Weight

318.46 g/mol

InChI

InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/i1D3,2D3,3D3

InChI Key

VWPOSFSPZNDTMJ-GQALSZNTSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.